9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one
Overview
Description
9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one, also known as MOB, is a synthetic compound that is commonly used in laboratory experiments and scientific research. MOB is a member of the oxepin family of compounds, which are characterized by their cyclic structure and the presence of multiple oxygen-containing groups. MOB has a wide range of applications in scientific research, ranging from biochemical and physiological studies to drug development.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
A review on the novel synthesis of omeprazole, a proton pump inhibitor, highlighted various pharmaceutical impurities that arise during the synthesis process. This work provides insights into the synthesis of related compounds and their potential pharmaceutical applications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Environmental Impact and Toxicity
Research on parabens, which share a similar benzoic structure, reviewed their occurrence, fate, and behavior in aquatic environments. This study is relevant for understanding the environmental impact of similar compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Characteristics of Analogous Compounds
The pharmacological characteristics of vanillic acid, a dihydroxybenzoic acid analog, were reviewed, highlighting its antioxidant, anti-inflammatory, and neuroprotective properties. This review may provide insights into the pharmacological potential of structurally related compounds (Ingole, Kadam, Dalu, Kute, Mange, Theng, Lahane, Nikas, Kawal, Nagrik, & Patil, 2021).
Organic Chemistry and Compound Synthesis
A discussion on the synthesis and properties of 1,2-oxazines and related compounds, including the preparation methods and their significance in organic synthesis, can be relevant for understanding the synthesis and applications of "9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one" and similar structures (Sainsbury, 1991).
properties
IUPAC Name |
9-methoxy-3,4-dihydro-2H-1-benzoxepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-2-4-8-9(12)5-3-7-14-11(8)10/h2,4,6H,3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOANXHDARKDPIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562713 | |
Record name | 9-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one | |
CAS RN |
127557-08-8 | |
Record name | 9-Methoxy-3,4-dihydro-1-benzoxepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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